molecular formula C7H12FNO2 B2956655 (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol CAS No. 1824632-51-0

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol

Cat. No.: B2956655
CAS No.: 1824632-51-0
M. Wt: 161.176
InChI Key: NHAFZSJSLQZPGK-UHFFFAOYSA-N
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Description

(8-Fluoro-2-oxa-6-aza-spiro[34]oct-8-YL)-methanol is a spirocyclic compound characterized by its unique structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the iodocyclization of alkenyl alcohols, which incorporates an oxygen atom into the spirocyclic unit . This process can be optimized to improve yield and purity by controlling reaction conditions such as temperature, solvent, and reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol is unique due to the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

(5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAFZSJSLQZPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC2)C(CN1)(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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